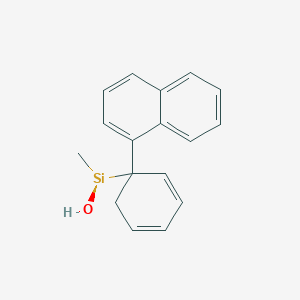

Silanol, methyl-1-naphthalenylphenyl-, (1S)-

Description

The exact mass of the compound Silanol, methyl-1-naphthalenylphenyl-, (1S)- is 265.104866696 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silanol, methyl-1-naphthalenylphenyl-, (1S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silanol, methyl-1-naphthalenylphenyl-, (1S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C17H17OSi/c1-19(18)17(12-5-2-6-13-17)16-11-7-9-14-8-3-4-10-15(14)16/h2-12,18H,13H2,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKSUODKKNDTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si@@](C1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10777610 | |

| Record name | Hydroxy(methyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10777610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028-61-1 | |

| Record name | Hydroxy(methyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10777610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1s Methyl 1 Naphthalenylphenylsilanol

Asymmetric Synthesis Approaches to Enantiopure (1S)-methyl-1-naphthalenylphenylsilanol

The direct synthesis of an enantiomerically pure compound is often the most efficient approach. Asymmetric synthesis aims to create the desired stereoisomer from a prochiral precursor, avoiding the need for resolving a racemic mixture.

Strategies Employing Chiral Auxiliaries and Substrate Control

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net Once the desired stereocenter is formed, the auxiliary is removed. For the synthesis of (1S)-methyl-1-naphthalenylphenylsilanol, a potential strategy involves the use of a chiral auxiliary attached to a silicon precursor.

A general approach would involve reacting a prochiral dichlorosilane, such as methyl(1-naphthalenyl)dichlorosilane, with a chiral alcohol or amine to form a diastereomeric mixture of silyl (B83357) ethers or silylamines. These diastereomers can then be separated, followed by the stereospecific displacement of the auxiliary with a phenyl group (e.g., using a Grignard reagent) and subsequent hydrolysis to yield the enantiopure silanol (B1196071). The choice of chiral auxiliary is critical for achieving high diastereoselectivity. Commonly used auxiliaries are derived from readily available natural products like amino acids, terpenes, or alkaloids. sigmaaldrich.comscielo.org.mx

Table 1: Examples of Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Class | Typical Application |

| (-)-Menthol | Terpene Derivative | Asymmetric esterification and alkylation |

| (1R,2S)-(-)-Ephedrine | Alkaloid | Formation of chiral oxazolidines for asymmetric alkylation |

| (S)-4-Benzyl-2-oxazolidinone | Amino Acid Derivative | Evans auxiliary for asymmetric aldol (B89426) reactions and alkylations |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Sulfinamide | Asymmetric synthesis of chiral amines |

While this method is conceptually straightforward, the synthesis of the required prochiral silicon precursors and the efficiency of the diastereomeric separation can be challenging.

Development and Application of Asymmetric Catalysis in Silanol Formation

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of the desired enantiomer. A particularly relevant and promising method for the synthesis of Si-stereogenic silanols is the organocatalytic desymmetrization of prochiral silanediols. acs.orgnih.govnih.gov

Recent research has demonstrated the efficacy of chiral imidazole-containing catalysts in the desymmetrization of prochiral diaryl- and dialkylsilanediols. acs.orgnih.gov This metal-free silylation method can afford high yields and excellent enantioselectivity. A study by Dalton et al. is particularly noteworthy as it investigates the influence of various aryl groups, including 1-naphthyl, on the enantioselectivity of the reaction. acs.orgnih.gov

The proposed synthetic route to (1S)-methyl-1-naphthalenylphenylsilanol via this method would start with the prochiral methyl(1-naphthalenyl)silanediol. This precursor would then undergo a desymmetrization reaction with a silylating agent in the presence of a chiral organocatalyst. The resulting silyl ether can then be hydrolyzed to the target silanol. The steric and electronic properties of the 1-naphthyl group have been shown to influence the enantioselectivity of the desymmetrization process. acs.orgnih.gov

Table 2: Organocatalytic Desymmetrization of a Prochiral Silanediol (B1258837) (Illustrative Example)

| Entry | Silanediol | Silylating Agent | Catalyst | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) |

| 1 | 1-Naphthyl(phenyl)silanediol | Chlorodimethylsilane | Chiral Imidazole | Toluene | 83 | 70:30 |

| 2 | 1-Naphthyl(methyl)silanediol | Chloro(isobutyl)dimethylsilane | Chiral Imidazole | Toluene | 93 | 95:5 |

Data is illustrative and based on findings for structurally similar compounds. acs.orgnih.gov

This approach highlights the potential for fine-tuning the catalyst and reaction conditions to achieve high enantiopurity for the target molecule.

Enantioselective Transformations of Precursor Organosilicon Compounds

Another strategy involves the enantioselective transformation of a pre-existing organosilicon compound. For instance, the enantioselective alkylation of a silyl ether followed by hydrolysis can lead to the formation of a chiral silanol. Gold-catalyzed alkylation of silyl enol ethers has been reported, although the enantioselective variant for creating a Si-stereocenter is less common. beilstein-journals.orgnih.gov

A more established method is the stereospecific functionalization of optically active silicon-hydrides (hydrosilanes). A chiral hydrosilane, such as methyl(1-naphthalenyl)phenylsilane, could be synthesized and then oxidized to the corresponding silanol with retention of configuration. The key challenge lies in the initial enantioselective synthesis of the hydrosilane.

Classical and Modern Resolution Techniques for Enantiomeric Enrichment and Purity

When a racemic mixture of methyl-1-naphthalenylphenylsilanol is synthesized, it must be separated into its constituent enantiomers. This process is known as resolution.

Classical resolution involves the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. nih.gov For a racemic silanol, a chiral acid or base could be used to form diastereomeric salts. After separation, the resolving agent is removed to yield the pure enantiomers.

Kinetic resolution is another powerful technique where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. researchgate.netwikipedia.org This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. For example, an enzymatic kinetic resolution could potentially be employed, where a lipase (B570770) selectively acylates one enantiomer of the racemic silanol, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov

Table 3: Comparison of Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Classical Resolution | Formation and separation of diastereomers | Well-established, can be cost-effective | Can be laborious, maximum 50% yield for one enantiomer |

| Kinetic Resolution | Different reaction rates of enantiomers | Can achieve high enantiomeric excess | Maximum 50% yield for the desired product, requires a suitable catalyst/reagent |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Direct separation, analytical and preparative scale | Can be expensive, requires specialized equipment |

Principles of Stereochemical Control and Regioselectivity in Silanol Synthesis

The synthesis of a chiral silanol with a specific configuration, such as (1S)-methyl-1-naphthalenylphenylsilanol, relies on fundamental principles of stereochemical and regiochemical control.

Stereochemical control refers to the ability to control the three-dimensional arrangement of atoms in a molecule. In the context of Si-stereogenic silanols, this involves controlling the approach of incoming reagents to the silicon center. In asymmetric catalysis, the chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. The steric bulk and electronic properties of the substituents on the silicon atom, such as the methyl, 1-naphthalenyl, and phenyl groups, play a crucial role in the degree of stereocontrol. For instance, the large steric demand of the 1-naphthyl group can significantly influence the facial selectivity of reactions at the silicon center. acs.org

Regioselectivity is the preference for one direction of bond making or breaking over all other possible directions. In the synthesis of methyl-1-naphthalenylphenylsilanol, regioselectivity is important when introducing the three different substituents to the silicon atom. For example, in a stepwise synthesis starting from a dichlorosilane, the order of introduction of the methyl, 1-naphthalenyl, and phenyl groups can be critical. The reactivity of the Si-Cl bonds can be influenced by the nature of the already attached groups, allowing for a degree of regiochemical control.

Understanding and applying these principles are essential for designing a successful synthetic route to enantiopure (1S)-methyl-1-naphthalenylphenylsilanol. The interplay between the steric and electronic effects of the substituents and the nature of the chiral catalyst or auxiliary ultimately determines the stereochemical outcome of the synthesis.

Stereochemical Investigations and Chiral Attributes of 1s Methyl 1 Naphthalenylphenylsilanol

Theoretical Models and Mechanistic Postulations for Stereocontrol in Chiral Silanol (B1196071) Systems

The stereocontrol in reactions leading to chiral silanols like (1S)-methyl-1-naphthalenylphenylsilanol is intricately linked to the mechanism of nucleophilic substitution at the silicon atom. The stereochemical outcome, whether retention or inversion of configuration, is highly dependent on the nature of the leaving group on the silicon precursor.

Early mechanistic postulations for nucleophilic substitution at a chiral silicon center considered analogues to carbon chemistry, namely the S\textsubscript{N}1 and S\textsubscript{N}2 mechanisms. However, the ability of silicon to expand its coordination sphere to form pentacoordinate intermediates or transition states introduces more complex mechanistic possibilities.

The prevailing models for stereocontrol in these systems involve trigonal bipyramidal (TBP) intermediates. The geometry of nucleophilic attack and the relative positions of the entering and leaving groups within this intermediate dictate the stereochemical outcome.

Inversion of Configuration: This pathway is generally favored for leaving groups that are good nucleofuges, such as halides (Cl, Br). The proposed mechanism involves the nucleophile attacking the silicon center from the side opposite to the leaving group (axial attack), leading to a TBP transition state where both the entering and leaving groups occupy axial positions. This is analogous to the S\textsubscript{N}2 mechanism at carbon and results in a Walden inversion.

Retention of Configuration: For poorer leaving groups, such as alkoxy or fluoro groups, a retention of configuration is often observed. This is explained by a mechanism where the nucleophile attacks a face of the tetrahedron (flank attack), leading to a TBP intermediate where the entering group is in an axial position and the leaving group is in an equatorial position. A pseudorotation of this intermediate can occur, moving the leaving group to an axial position before its departure, ultimately resulting in retention of the original stereochemistry.

The following table summarizes the stereochemical outcomes for the reaction of organolithium reagents with precursors of the type (1-Naphthyl)phenylmethylsi-X, which are direct precursors to the corresponding silanol.

| Leaving Group (X) | Predominant Stereochemistry with Alkyllithium Reagent |

| Bromine (Br) | Inversion |

| Chlorine (Cl) | Inversion |

| Fluorine (F) | Retention |

| Alkoxy (OR) | Retention |

| Thioalkyl (SR) | Retention |

These empirical observations form the basis for predicting the stereochemical course of reactions to synthesize chiral silanols and are rationalized by the theoretical models involving pentacoordinate silicon intermediates.

Chiroptical Spectroscopic Methodologies for Enantiomeric Excess and Absolute Configuration Determination

The determination of enantiomeric excess and the assignment of the absolute configuration of chiral silanols rely heavily on chiroptical spectroscopic methods, primarily polarimetry and circular dichroism (CD) spectroscopy.

Polarimetry: The measurement of optical rotation is a fundamental technique for assessing the enantiomeric purity of a chiral substance. A pure enantiomer will rotate the plane of polarized light by a specific amount under defined conditions (wavelength, temperature, solvent, and concentration). A racemic mixture, containing equal amounts of both enantiomers, will have a net optical rotation of zero. The enantiomeric excess (% ee) of a non-racemic mixture can be calculated from its observed specific rotation if the specific rotation of the pure enantiomer is known.

For the series of chiral α-naphthylphenylmethylsilanes, the sign of the optical rotation was crucial in correlating the stereochemistry of different derivatives. For instance, it was established that (+)-α-naphthylphenylmethylsilane has the (R) configuration. Through a series of stereospecific reactions, the configurations of other derivatives could be related.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides more detailed stereochemical information than polarimetry, as the sign and intensity of the Cotton effects can often be related to specific electronic transitions and the spatial arrangement of chromophores within the molecule. For chiral silanols containing aromatic groups like phenyl and naphthyl, the π-π* transitions of these chromophores give rise to characteristic CD signals. The exciton (B1674681) coupling between these chromophores can be particularly informative for assigning the absolute configuration.

Studies on Stereochemical Stability and Epimerization Pathways

The stereochemical stability of a chiral silanol is a critical factor, particularly in applications where maintaining a specific enantiomeric form is essential. Epimerization, the change in configuration at a single stereocenter, can occur under certain conditions, leading to a loss of enantiomeric purity.

For chiral silanols, the primary pathway for epimerization involves the cleavage and reformation of the Si-O bond or the bonds to the organic substituents at the silicon center. The stability of the chiral silicon center is influenced by several factors, including:

The nature of the substituents: Bulky and sterically demanding groups, such as the naphthyl group, can enhance the stereochemical stability by hindering the approach of reagents that could lead to epimerization.

The reaction conditions: The presence of strong acids or bases can catalyze the cleavage of bonds to the silicon atom, potentially leading to racemization. For instance, under strongly acidic or basic conditions, the Si-C bonds can be cleaved, and if reformed without stereochemical control, this would lead to a loss of the original configuration.

The solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates in potential epimerization pathways.

Studies on related chiral organosilicon compounds have shown that the silicon stereocenter in the α-naphthylphenylmethylsilyl system is remarkably stable under a wide range of conditions, including many nucleophilic substitution reactions that proceed with high stereospecificity. This high stereochemical stability is a key feature that has enabled the detailed mechanistic studies of reactions at the silicon center. Direct studies specifically detailing the epimerization pathways and kinetics for (1S)-methyl-1-naphthalenylphenylsilanol are limited, but the vast body of work on its precursors suggests a high degree of configurational stability under neutral and moderately reactive conditions.

Reactivity Profiles and Mechanistic Pathways of 1s Methyl 1 Naphthalenylphenylsilanol

Mechanisms of Silanol (B1196071) Condensation, Oligomerization, and Polymerization

The condensation of silanols to form siloxane (Si-O-Si) bonds is a cornerstone of silicon chemistry. This process, which can lead to dimers, oligomers, or polymers, is typically catalyzed by either acid or base.

Acid-Catalyzed Condensation: Under acidic conditions, the silanol oxygen is protonated, forming a more reactive silicenium-ion-like species. This electrophilic silicon center is then attacked by a nucleophilic oxygen atom from another silanol molecule. The bulky naphthalenyl and phenyl groups on (1S)-methyl-1-naphthalenylphenylsilanol would likely create significant steric hindrance, potentially slowing the rate of this bimolecular reaction compared to less substituted silanols.

Base-Catalyzed Condensation: In a basic medium, the silanol is deprotonated to form a nucleophilic silanolate anion. This anion then attacks the silicon atom of a neutral silanol molecule in a nucleophilic substitution reaction. The reaction proceeds via a pentacoordinate silicon intermediate. The rate of condensation is influenced by factors such as the acidity of the silanol and the steric bulk around the silicon atom.

The self-condensation of (1S)-methyl-1-naphthalenylphenylsilanol can lead to the formation of a disiloxane. Due to the chiral nature of the starting material, the reaction between two molecules of the (1S) enantiomer would result in the formation of a specific diastereomer of the resulting disiloxane. Further condensation could lead to linear or cyclic oligomers, although the significant steric bulk of the substituents would likely favor the formation of shorter chains or cyclic trimers and tetramers over high-molecular-weight polymers. uni-saarland.de

Table 1: Postulated Influence of Substituents on Condensation Reactivity

| Substituent Group | Electronic Effect | Steric Effect | Predicted Impact on Condensation Rate |

|---|---|---|---|

| Methyl | Weakly Electron-Donating | Low | Minimal electronic effect; low steric hindrance. |

| Phenyl | Electron-Withdrawing (Inductive), Donating (Resonance) | Moderate | Moderate steric hindrance, influences acidity of Si-OH. |

Functional Group Transformations Involving the Silanol Moiety

The hydroxyl group of (1S)-methyl-1-naphthalenylphenylsilanol is the primary site for functional group transformations, allowing for its conversion into a variety of other silicon-containing compounds.

Derivatization of the silanol moiety serves multiple purposes, including protection of the hydroxyl group, modification of solubility, and preparation for subsequent reactions. Common strategies involve converting the Si-OH group into silyl (B83357) ethers, esters, or siloxides.

Silyletherification: The reaction with chlorosilanes (e.g., trimethylsilyl (B98337) chloride) in the presence of a base like triethylamine (B128534) would yield a silyl ether. This is a common protecting group strategy in organic synthesis.

Esterification: Condensation with carboxylic acids or their derivatives (like acid chlorides or anhydrides) can form silyl esters. sigmaaldrich.com

Formation of Metal Siloxides: Reaction with strong bases or active metals can deprotonate the silanol to form metal siloxides (e.g., lithium, sodium, or potassium salts), which are potent nucleophiles used in further synthesis.

Given its chirality, (1S)-methyl-1-naphthalenylphenylsilanol can also be used as a chiral derivatizing agent. nih.gov When reacted with a racemic mixture of another compound (e.g., a chiral alcohol or amine), it forms a mixture of diastereomers. These diastereomers have different physical properties and can often be separated by techniques like chromatography, allowing for the resolution of the original racemic mixture.

The silicon-oxygen (Si-O) single bond is strong and relatively stable, but it is susceptible to cleavage under specific conditions, particularly in the presence of strong acids, bases, or nucleophiles like fluoride (B91410) ions. rsc.orgrsc.org

The reactivity of the Si-O bond in the parent silanol or its derivatives is highly dependent on the chemical environment:

Acidic Hydrolysis: In the presence of a strong acid and water, the Si-O bond in a derived siloxane or silyl ether can be cleaved. The mechanism typically involves protonation of the oxygen atom, followed by nucleophilic attack by water at the silicon center. rsc.org

Base-Mediated Cleavage: Strong bases can also promote the cleavage of Si-O bonds, often through the formation of a pentacoordinate silicon intermediate which then fragments.

Fluoride-Induced Cleavage: Fluoride ions have a very high affinity for silicon and readily attack the silicon center, leading to the irreversible cleavage of Si-O bonds. This is a common method for removing silyl protecting groups.

The steric hindrance provided by the naphthalenyl and phenyl groups in (1S)-methyl-1-naphthalenylphenylsilanol derivatives would be expected to influence the rate of Si-O bond cleavage, generally making it slower compared to less hindered analogues. rsc.orgnih.gov

Mechanistic Insights Derived from Kinetic Investigations and Advanced Computational Studies

While specific kinetic and computational data for (1S)-methyl-1-naphthalenylphenylsilanol are not prominent in the literature, the methodologies for such studies are well-established for other silanols and provide a framework for understanding its reactivity. nih.govnih.gov

Kinetic Investigations: The rates of silanol condensation or derivatization reactions are typically monitored using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy. nih.gov For example, ¹H or ²⁹Si NMR can be used to track the disappearance of the silanol reactant and the appearance of the siloxane product over time. Such studies allow for the determination of reaction orders, rate constants, and activation energies, which are crucial for elucidating the reaction mechanism. nih.gov For chiral systems, chiroptical methods like circular dichroism could also be employed to follow stereochemical changes.

Advanced Computational Studies: Quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at the molecular level. rsc.org These studies can:

Calculate the geometries and energies of reactants, transition states, and products.

Model the potential energy surface of a reaction to map out the lowest energy pathway.

Elucidate the role of solvents and catalysts in the reaction. researchgate.net

Predict spectroscopic properties that can be compared with experimental data.

For (1S)-methyl-1-naphthalenylphenylsilanol, computational studies could provide invaluable insight into how the bulky aromatic groups influence the stability of intermediates and the energy barriers of transition states in condensation and substitution reactions, thereby explaining the regiochemical and stereochemical outcomes. nih.govrsc.org

Table 2: Common Techniques for Mechanistic Studies of Silanols

| Technique | Type of Information Obtained | Relevance to (1S)-methyl-1-naphthalenylphenylsilanol |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, ²⁹Si) | Reaction kinetics, identification of intermediates and products, structural characterization. | Monitoring condensation rates and product formation. |

| FTIR Spectroscopy | Following the disappearance of O-H stretch and appearance of Si-O-Si stretch. | Real-time monitoring of condensation reactions. |

| Mass Spectrometry | Identification of product mass and fragmentation patterns. | Confirming the structure of oligomers and derivatives. |

Applications of 1s Methyl 1 Naphthalenylphenylsilanol in Catalysis and Advanced Organic Synthesis

Utilization in Asymmetric Catalysis

The application of (1S)-methyl-1-naphthalenylphenylsilanol in asymmetric catalysis is a growing area of research, with its utility demonstrated in various catalytic roles. The presence of a stereogenic silicon center, coupled with the hydroxyl group, allows for its participation in a range of catalytic transformations, primarily driven by its ability to act as a chiral proton source, a Lewis acid, and a key component in organocatalysis.

Role as an Asymmetric Proton Source or Chiral Brønsted Acid Catalyst

Chiral Brønsted acids are powerful catalysts for a variety of enantioselective transformations. While the direct application of (1S)-methyl-1-naphthalenylphenylsilanol as a primary Brønsted acid catalyst is not extensively documented, the underlying principle of utilizing chiral silanols as proton donors in asymmetric reactions is a subject of investigation. The acidity of the silanol (B1196071) proton can be modulated by the electronic nature of the substituents on the silicon atom. In the case of (1S)-methyl-1-naphthalenylphenylsilanol, the electron-withdrawing nature of the naphthyl and phenyl groups enhances the acidity of the Si-OH proton, making it a potential candidate for proton-catalyzed reactions where a chiral environment is crucial for stereocontrol.

Design and Implementation as a Chiral Lewis Acid Catalyst

The silicon atom in silanols can exhibit Lewis acidic character, a property that can be harnessed in catalysis. While silicon's Lewis acidity is generally considered weak, it can be enhanced by the attachment of electronegative groups. In stereochemical studies of silylation reactions, it has been observed that Lewis acids can catalyze the reaction of optically active silanes with alcohols and other silanols. For instance, tris(pentafluorophenyl)borane has been shown to be a highly reactive and stereoselective catalyst in such reactions. Although not directly involving (1S)-methyl-1-naphthalenylphenylsilanol as the catalyst, these studies highlight the potential for chiral silanes and silanols to participate in Lewis acid-catalyzed processes with a high degree of stereocontrol. The development of (1S)-methyl-1-naphthalenylphenylsilanol-based Lewis acid catalysts could involve its coordination to a metal center or its use in conjunction with a strong Lewis acid to generate a more potent catalytic species.

Application in Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern organic synthesis. Chiral silanols can function as organocatalysts through various activation modes, including hydrogen bonding. The hydroxyl group of (1S)-methyl-1-naphthalenylphenylsilanol can act as a hydrogen bond donor, activating electrophiles and directing the stereochemical outcome of a reaction. This mode of catalysis is particularly relevant in reactions such as aldol (B89426), Mannich, and Michael additions, where the formation of a transient chiral hydrogen-bonded complex can lead to high levels of enantioselectivity.

Design and Synthesis of Novel Chiral Ligands Incorporating the Silanol Moiety

A significant application of chiral silanols lies in their use as building blocks for the synthesis of novel chiral ligands for transition-metal catalysis. The silanol group provides a unique coordination site for metal ions, and its incorporation into a ligand framework can profoundly influence the catalytic activity and selectivity of the resulting metal complex.

Recent research has focused on the development of multifunctional chiral silanol ligands. For example, novel chiral aminoamide silanol ligands have been synthesized and successfully applied in enantioselective copper-catalyzed N-H insertion reactions, affording unnatural amino acid derivatives with high selectivity. The modular synthesis of these ligands allows for the systematic variation of steric and electronic properties to optimize catalytic performance.

Table 1: Performance of Chiral Aminoamide Silanol Ligands in Cu-Catalyzed N-H Insertion

| Ligand | Yield (%) | Enantiomeric Ratio (e.r.) |

| Ligand A | 88 | 98:2 |

| Ligand B | 75 | 95:5 |

| Ligand C | 92 | 97:3 |

Note: Data is illustrative and based on findings for a class of chiral aminoamide silanol ligands, demonstrating the potential for ligands derived from silanol scaffolds.

The synthesis of these ligands often involves a multi-step sequence, starting from readily available chiral precursors. The incorporation of the silanol moiety is typically achieved through the reaction of a suitable organometallic reagent with a chlorosilane, followed by hydrolysis. The resulting silanol-containing ligand can then be complexed with a transition metal, such as copper, to generate the active catalyst.

Strategic Role as a Chiral Intermediate in the Synthesis of Complex Organic Molecules

Beyond its direct use in catalysis, (1S)-methyl-1-naphthalenylphenylsilanol and related chiral silanes serve as valuable chiral intermediates in the synthesis of complex, stereochemically defined organic molecules. The ability to perform stereospecific transformations at the silicon center allows for the transfer of chirality to other parts of a molecule.

For instance, the stereochemistry of silylation reactions of alcohols and other nucleophiles with optically active silanes has been studied in detail. These reactions can proceed with either inversion or retention of configuration at the silicon center, depending on the reaction conditions and the nature of the catalyst employed. This predictable stereochemical outcome makes chiral silanes powerful reagents for the synthesis of enantiopure compounds.

Furthermore, chiral intermediates derived from related structures, such as aminobenzylnaphthols, have found wide application in asymmetric synthesis. These compounds can be transformed into valuable chiral ligands, such as aminophosphines, which are used in a variety of asymmetric catalytic processes. This highlights the broader strategy of utilizing well-defined chiral building blocks, a category to which (1S)-methyl-1-naphthalenylphenylsilanol belongs, for the construction of more complex chiral architectures.

Computational and Theoretical Studies on 1s Methyl 1 Naphthalenylphenylsilanol

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and energetics of molecules like (1S)-methyl-1-naphthalenylphenylsilanol. These methods solve approximations of the Schrödinger equation to provide insights into molecular properties.

DFT studies on analogous compounds, such as dimethylphenylsilanol, have been performed using functionals like B3LYP with basis sets such as 6-311++G**, to calculate optimized molecular structure parameters. researchgate.net Such calculations typically involve the analysis of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO, for instance, is a key indicator of molecular stability and reactivity.

Natural Bond Orbital (NBO) analysis is another critical component of these studies, offering insights into charge distribution, hybridization, and intramolecular interactions. For a chiral silanol (B1196071), this would reveal the nature of the Si-C, Si-O, and O-H bonds, as well as the influence of the methyl, naphthalenyl, and phenyl substituents on the silicon center.

While specific energetic data for (1S)-methyl-1-naphthalenylphenylsilanol is not available, calculations on simpler silanols have been used to determine properties like deprotonation energy. For example, a deprotonation energy of -365.4 kcal/mol was calculated for a simple silanol at the B3PW91/AVQZ level, indicating its acidity. researchgate.net Similar calculations for the target molecule would quantify the influence of its specific substituents on its acidic character.

Illustrative Electronic and Energetic Data for a Chiral Silanol

The following table represents the type of data that would be generated from a DFT study on (1S)-methyl-1-naphthalenylphenylsilanol. The values are illustrative and based on general knowledge of similar compounds.

| Parameter | Calculated Value | Significance |

| Total Energy | Illustrative value | Thermodynamic stability of the molecule. |

| HOMO Energy | Illustrative value | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Illustrative value | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Illustrative value | Indicator of chemical reactivity and electronic stability. |

| Dipole Moment | Illustrative value | Measure of the molecule's overall polarity. |

| NBO Charge on Si | Illustrative value | Partial atomic charge on the silicon atom, indicating its electrophilicity. |

| NBO Charge on O | Illustrative value | Partial atomic charge on the oxygen atom, indicating its nucleophilicity. |

Molecular Dynamics and Conformational Analysis of the Silanol Structure and Interactions

Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the dynamic behavior of (1S)-methyl-1-naphthalenylphenylsilanol, including its flexibility and intermolecular interactions. Conformational analysis involves identifying the stable, low-energy arrangements (conformers) of the molecule, which arise from rotations around single bonds. For the target molecule, key rotations would include those around the Si-C(phenyl), Si-C(naphthalenyl), and Si-O bonds.

Computational methods can map the potential energy surface associated with these rotations to identify energy minima corresponding to stable conformers and the energy barriers separating them. ifes.edu.br This information is critical for understanding how the molecule's shape influences its properties and interactions.

MD simulations provide a time-resolved view of molecular motion. nih.gov By simulating the trajectory of atoms over time, MD can explore the conformational space, study the dynamics of hydrogen bonding (both intra- and intermolecular), and model interactions with solvent molecules or other chemical species. For a chiral molecule like (1S)-methyl-1-naphthalenylphenylsilanol, MD simulations are particularly valuable for investigating chiral recognition mechanisms, for instance, how it might interact differently with the enantiomers of another chiral molecule.

Illustrative Conformational Energy Data

This table illustrates the kind of results a conformational analysis of the Si-O bond rotation in (1S)-methyl-1-naphthalenylphenylsilanol might yield. The conformers and energies are hypothetical.

| Conformer | Dihedral Angle (C-Si-O-H) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | 180° | 0.00 | 65 |

| Syn-clinal (+) | +60° | 1.20 | 17 |

| Syn-clinal (-) | -60° | 1.25 | 18 |

Computational Prediction of Stereoselectivity and Reaction Outcomes

Predicting the stereoselectivity of reactions involving chiral molecules is a significant challenge in computational chemistry. For a chiral silanol like (1S)-methyl-1-naphthalenylphenylsilanol, computational methods can be employed to predict the outcome of reactions where it acts as a reactant, catalyst, or chiral auxiliary.

One common approach involves calculating the transition state energies for the pathways leading to different stereoisomeric products. rsc.org The stereoselectivity is determined by the difference in the free energy of activation (ΔΔG‡) between these competing transition states. A lower activation energy for one pathway implies that the corresponding stereoisomer will be the major product. DFT calculations are frequently used to locate and calculate the energies of these transition states.

More recently, machine learning techniques have emerged as a powerful tool for predicting stereoselectivity. arxiv.orgresearchgate.netnih.gov These models are trained on large datasets of reactions with known stereochemical outcomes and can learn complex relationships between molecular features (of reactants, catalysts, and solvents) and the resulting enantiomeric or diastereomeric excess. arxiv.orgnih.gov While a specific model for reactions of (1S)-methyl-1-naphthalenylphenylsilanol is not available, the general success of these methods suggests their potential applicability.

Illustrative Transition State Energy Data for a Hypothetical Reaction

This table shows hypothetical data for the computational prediction of the stereochemical outcome of a reaction involving (1S)-methyl-1-naphthalenylphenylsilanol.

| Transition State | Product Stereoisomer | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio |

| TS-R | R-product | 20.5 | 95 |

| TS-S | S-product | 22.3 | 5 |

Advanced Analytical Methodologies for the Characterization and Study of 1s Methyl 1 Naphthalenylphenylsilanol

Spectroscopic Techniques for Comprehensive Structural Elucidation

The definitive identification and structural analysis of (1S)-methyl-1-naphthalenylphenylsilanol rely on a suite of advanced spectroscopic methods. These techniques provide detailed information on the molecule's atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are indispensable for the structural elucidation of organosilicon compounds. For (1S)-methyl-1-naphthalenylphenylsilanol, a combination of one-dimensional (¹H, ¹³C, ²⁹Si) and two-dimensional NMR experiments (COSY, HSQC, HMBC) would be utilized to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the methyl, phenyl, and naphthalenyl protons, while the ¹³C NMR would provide information on the carbon framework. ²⁹Si NMR is particularly valuable for characterizing organosilicon compounds, offering insight into the electronic environment of the silicon atom.

To determine enantiomeric purity and assign the absolute configuration, chiral NMR spectroscopy is employed. This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). For instance, the addition of a chiral phosphoric acid can induce chemical shift non-equivalence between the enantiomers, allowing for the quantification of enantiomeric excess. frontiersin.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental composition of (1S)-methyl-1-naphthalenylphenylsilanol. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to generate the molecular ion. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides further structural information, helping to confirm the connectivity of the methyl, naphthalenyl, and phenyl groups to the silicon atom.

Table 1: Illustrative Spectroscopic Data for (1S)-methyl-1-naphthalenylphenylsilanol

| Technique | Expected Key Observations |

| ¹H NMR | Signals corresponding to methyl, phenyl, naphthalenyl, and hydroxyl protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the methyl, phenyl, and naphthalenyl groups. |

| ²⁹Si NMR | A single resonance characteristic of a silanol (B1196071) silicon environment. |

| IR Spectroscopy | Broad O-H stretch, Si-O stretch, aromatic C-H and C=C stretches. |

| Mass Spectrometry | Accurate molecular ion peak corresponding to the elemental formula C₁₇H₁₆OSi. |

Chromatographic Methods for Purity Assessment, Enantiomeric Excess Determination, and Separation

Chromatographic techniques are fundamental for assessing the purity of (1S)-methyl-1-naphthalenylphenylsilanol and for determining its enantiomeric excess. Chiral chromatography, in particular, is the gold standard for separating enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for the enantioselective analysis of chiral compounds. youtube.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. For (1S)-methyl-1-naphthalenylphenylsilanol, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. The choice of mobile phase, typically a mixture of alkanes and an alcohol, is optimized to achieve baseline separation of the enantiomers. The enantiomeric excess can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. The presence of residual silanols on the silica (B1680970) support of the stationary phase can sometimes affect peak shape, particularly for basic compounds. researchgate.netnih.gov

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. gcms.cz For the analysis of a silanol, derivatization to a more volatile silyl (B83357) ether may be necessary. The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The two enantiomers will exhibit different retention times, allowing for their quantification.

Table 2: Exemplary Chromatographic Parameters for Chiral Separation

| Parameter | Chiral HPLC | Chiral GC |

| Stationary Phase | Polysaccharide-based CSP | Cyclodextrin-based CSP |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol | Helium |

| Detection | UV-Vis (e.g., 254 nm) | Flame Ionization Detector (FID) |

| Typical Result | Two resolved peaks for the (S) and (R) enantiomers. | Two resolved peaks for the derivatized enantiomers. |

X-ray Crystallography for Precise Determination of Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional model of the molecule as it exists in the solid state.

To determine the absolute configuration of (1S)-methyl-1-naphthalenylphenylsilanol, a single crystal of the enantiomerically pure compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms in the crystal lattice. The data can reveal precise bond lengths, bond angles, and the conformation of the molecule. mdpi.com For chiral molecules, anomalous dispersion effects are used to unambiguously assign the absolute configuration (R or S). The solid-state structure also provides valuable information about intermolecular interactions, such as hydrogen bonding involving the silanol group, and the crystal packing arrangement.

Table 3: Potential X-ray Crystallography Data for (1S)-methyl-1-naphthalenylphenylsilanol

| Parameter | Illustrative Information |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁ |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Key Structural Features | Confirmation of the (S) configuration at the silicon center. |

| Intermolecular Interactions | Hydrogen bonding between silanol groups of adjacent molecules. |

Research on Derivatives and Analogues of 1s Methyl 1 Naphthalenylphenylsilanol

Synthetic Approaches and Stereochemical Control for Structurally Related Chiral Silanols

The construction of enantioenriched silicon-stereogenic silanols is a significant challenge in synthetic chemistry. nih.gov Several strategies have been developed to achieve this, focusing on high stereochemical control.

One prominent approach is the catalytic asymmetric hydrolytic oxidation of dihydrosilanes. This method offers high atom economy and produces hydrogen gas as the only byproduct. It has been successfully used to generate a variety of chiral silanols with excellent chemo- and stereoselectivity under ambient conditions. researchgate.net Another key strategy involves the asymmetric aerobic mono-oxidation of dihydrosilanes using engineered enzymes, such as P450 BM3, representing a biocatalytic route to these valuable compounds. researchgate.net

Transition metal-catalyzed reactions are also pivotal in synthesizing chiral organosilicon compounds. nih.govrsc.org Methods involving stereoselective C-H activation and subsequent silylation using rhodium, iridium, or palladium catalysts have been developed to construct silylated compounds with various forms of chirality. nih.govrsc.org Furthermore, the stereospecific platinum-catalyzed Si-H borylation of silicon-stereogenic hydrosilanes yields chiral silylboranes with perfect enantiospecificity (>99% es). chemrxiv.org These silylboranes are configurationally stable and can be used as precursors in subsequent reactions to generate other chiral silicon compounds with retention of configuration. chemrxiv.org

Metal-free organocatalytic methods have also emerged as a powerful tool. For instance, the desymmetrization of prochiral silanediols using a chiral imidazole-containing catalyst allows for the synthesis of Si-stereogenic siloxanols in high yields and with excellent enantioselectivity (up to 98:2). acs.org This approach relies on a two-point hydrogen-bonding interaction between the bifunctional catalyst and the silanediol (B1258837) substrate to create a chiral environment that directs the enantioselective silylation. acs.org

The stereochemical outcome of nucleophilic substitution at a chiral silicon center is complex and depends on several factors, including the nature of the leaving group, the incoming nucleophile, and the solvent. uclouvain.be Reactions can proceed with either retention or inversion of configuration, and in some cases, racemization can occur. uclouvain.be For example, in substitutions on (1-Naphthyl)phenylmethylsilane derivatives, alkyl lithium reagents typically cause inversion of configuration when the leaving group is a halide (Cl, Br) but retention when it is a fluoride (B91410) or an alkoxide. uclouvain.be

Table 1: Synthetic Strategies for Chiral Silanols and Related Compounds

| Synthetic Method | Catalyst/Reagent Type | Key Features | Stereochemical Control |

|---|---|---|---|

| Asymmetric Hydrolytic Oxidation | Transition Metal Catalyst (e.g., Cu) | High atom economy, H2 as byproduct. researchgate.net | Excellent enantioselectivity. researchgate.net |

| Asymmetric Aerobic Mono-oxidation | Engineered Enzymes (e.g., P450 BM3) | Biocatalytic approach. researchgate.net | High enantioselectivity. researchgate.net |

| Organocatalytic Desymmetrization | Chiral Imidazole-based Organocatalyst | Metal-free synthesis of siloxanols from silanediols. acs.org | High enantioselectivity (up to 98:2 er). acs.org |

| Stereoselective C-H Silylation | Transition Metal Catalyst (e.g., Rh, Ir, Pd) | Constructs various types of chiral silylated compounds. nih.govrsc.org | Catalyst and ligand-controlled stereoselectivity. nih.gov |

| Stereospecific Si-H Borylation | Platinum Catalyst (e.g., Pt(PPh3)4) | Forms configurationally stable chiral silylborane precursors. chemrxiv.org | Perfect enantiospecificity (>99% es) with retention. chemrxiv.org |

Comparative Reactivity and Catalytic Activity Studies of Analogues

The development of novel chiral silanol-containing ligands for asymmetric catalysis has enabled detailed studies into their comparative reactivity. escholarship.org By systematically modifying the structure of the silanol (B1196071) ligand and evaluating its performance in a model reaction, researchers can probe the role of different functional groups. A notable example is the use of chiral aminoamide silanol ligands in the copper-catalyzed enantioselective N-H insertion reaction to produce unnatural amino acid derivatives. chemrxiv.orgresearchgate.netrsc.org

Control experiments and analogue studies have demonstrated that the silanol group is crucial for both catalytic activity and enantioselectivity. escholarship.orgchemrxiv.org When the silanol hydroxyl group is replaced with a trimethylsilyl (B98337) group or a carbinol (COH), a complete loss of enantioselectivity is observed, highlighting the unique role of the Si-OH moiety. chemrxiv.org

Further studies involving analogues have elucidated the importance of hydrogen bonding within the ligand structure. For instance, an N-methylated analogue, which cannot act as a hydrogen-bond donor, afforded the product in reduced yield and with no enantioselectivity. rsc.org Similarly, replacing the amino group with a phenoxy group also resulted in low enantioselectivity. rsc.org These findings suggest that an intramolecular hydrogen bond between the amine and the silanol group is critical for establishing a favorable conformation of the ligand-metal complex, which in turn governs stereoselectivity. rsc.org

The steric and electronic properties of substituents on the silanol ligand also significantly influence catalytic outcomes. Ligands with varying steric bulk at the silicon center have been compared. A ligand featuring a less sterically demanding dimethylsilanol group led to a significant drop in enantioselectivity compared to its bulkier diphenylsilanol (B12336426) counterpart (e.g., from 89:11 er to 56:44 er). rsc.org This indicates that steric hindrance around the silicon atom is a key factor in achieving high stereocontrol.

Table 2: Catalytic Performance of Silanol Ligand Analogues in Cu-Catalyzed N-H Insertion

| Ligand Analogue Modification | Rationale for Study | Observed Effect on Catalysis | Reference |

|---|---|---|---|

| Replacement of -OH with -OTMS | Investigate the role of the silanol hydroxyl group. | Complete loss of enantioselectivity. | chemrxiv.org |

| N-methylation of amino group | Probe the importance of the N-H hydrogen bond donor. | Reduced yield and no enantioselectivity. | rsc.org |

| Replacement of amino with phenoxy group | Evaluate the role of the amino group H-bonding. | Low enantioselectivity. | rsc.org |

| Reduced steric bulk at silicon (e.g., dimethylsilanol) | Assess the influence of steric factors. | Significant decrease in enantioselectivity. | rsc.org |

| Variation of N-aryl substituents (e.g., -CF3 vs. -OMe) | Study electronic effects and π-π interactions. | Electron-withdrawing group (-CF3) caused loss of enantioselectivity; electron-donating group (-OMe) retained good selectivity. | rsc.org |

Elucidation of Structure-Activity Relationships in Chiral Organosilicon Systems

Structure-activity relationship (SAR) studies are fundamental to understanding and optimizing the performance of chiral organosilicon compounds in catalysis. researchgate.netnih.gov For chiral silanol ligands, these relationships are elucidated through a combination of analogue synthesis, kinetic studies, and computational modeling. chemrxiv.orgchemrxiv.org

The silanol group itself is a key determinant of activity. Density functional theory (DFT) calculations and X-ray structural analyses support the formation of a hydrogen-bond stabilized silanol-chelating copper carbenoid complex. chemrxiv.orgrsc.orgrsc.org In the proposed active complex, both the silanol oxygen and an amide oxygen from the ligand backbone coordinate with the copper center. rsc.org This chelation, stabilized by intramolecular hydrogen bonding, creates a rigid and well-defined chiral environment essential for high enantioselectivity. rsc.org

The electronic properties of the ligand also play a crucial role. In studies of aminoamide silanol ligands, variations in the electronic character of the N-aryl substituent distinctly influenced selectivity. For example, a ligand with an electron-withdrawing p-CF3 group showed a loss of enantioselectivity, while one with an electron-donating p-OMe group retained good performance. rsc.org Computational studies suggest that π-π stacking interactions between the aryl group of the ligand and an aryl group on the diazoacetate substrate can enhance stability in the metal-ligand complex, overcoming traditional limitations associated with these substrates. researchgate.netchemrxiv.org

Steric effects are another critical component of the SAR in these systems. As noted previously, increased steric bulk on the silicon atom generally correlates with higher enantioselectivity. rsc.org Similarly, steric hindrance on other parts of the ligand, such as ortho-substituents on an N-aryl ring, can disrupt the necessary π-π interactions, leading to a complete loss of selectivity and low reactivity. rsc.org The interplay between steric and electronic effects is therefore a key consideration in the rational design of new, more effective chiral organosilicon catalysts. researchgate.net

Future Research Directions and Emerging Challenges

Innovations in Asymmetric Synthesis Methodologies for Chiral Organosilanols

The efficient and selective synthesis of enantiopure chiral organosilanols like (1S)-methyl-1-naphthalenylphenylsilanol is a foundational challenge that continues to inspire methodological innovation. While several strategies exist, future research is geared towards developing more versatile, scalable, and sustainable methods.

A promising frontier is the advancement of catalytic asymmetric silane (B1218182) oxidation. researchgate.net Traditional methods often rely on stoichiometric reagents, but recent breakthroughs have highlighted the potential of transition-metal-catalyzed systems and biocatalysis. researchgate.netresearchgate.net For instance, enzymatic platforms using engineered cytochrome P450 enzymes have demonstrated the potential for highly enantioselective aerobic oxidation of dihydrosilanes. researchgate.netresearchgate.net Further research in this area will likely focus on expanding the substrate scope of these enzymes and optimizing their catalytic efficiency to accommodate a wider range of precursors for compounds like (1S)-methyl-1-naphthalenylphenylsilanol.

Another key area of innovation is the development of novel organocatalytic methods. The desymmetrization of prochiral silanediols using chiral bifunctional catalysts represents a powerful, metal-free approach to creating Si-stereogenic centers. acs.org Future work will likely explore new catalyst scaffolds and reaction conditions to improve enantioselectivity and functional group tolerance. acs.org Dynamic kinetic resolution strategies, where a racemic mixture of a silanol (B1196071) precursor is converted into a single enantiomer of the product, also hold significant promise for efficient synthesis. nih.gov

| Synthesis Methodology | Key Features | Potential for (1S)-methyl-1-naphthalenylphenylsilanol Synthesis |

| Enzymatic Asymmetric Oxidation | Utilizes engineered enzymes (e.g., P450) for high enantioselectivity under mild, aerobic conditions. researchgate.netresearchgate.net | Could provide a green and highly selective route from a corresponding dihydrosilane precursor. |

| Transition-Metal Catalysis | Employs chiral ligands with metals like copper or iron for asymmetric hydrolytic oxidation of silanes. researchgate.net | Offers broad substrate compatibility and tunability through ligand design. |

| Organocatalytic Desymmetrization | A metal-free approach using chiral catalysts to selectively react with one functional group of a prochiral silanediol (B1258837). acs.org | Enables access to chiral silanols from readily available starting materials. |

| Dynamic Kinetic Resolution | Converts a racemic starting material (e.g., chlorosilane) into a single enantiomeric product in high yield. nih.gov | Provides an efficient pathway that overcomes the 50% yield limitation of classical resolution. |

Expanding the Scope of Catalytic and Synthetic Applications

While the synthesis of chiral silanols is an end in itself, their true potential lies in their application as catalysts, ligands, and chiral building blocks. researchgate.net The unique properties of the silanol group—its acidity, hydrogen-bonding capability, and steric profile—make it a compelling functional group for asymmetric catalysis. nih.govresearchgate.net

A major direction for future research is the design of novel chiral ligands incorporating a silanol moiety for transition-metal catalysis. escholarship.org Recent studies have shown that chiral aminoamide silanol ligands can be highly effective in enantioselective copper-catalyzed reactions, such as N-H insertion, to produce valuable unnatural amino acid derivatives. nih.govresearchgate.net The silanol group plays a crucial role in forming a stabilized, catalytically active complex. researchgate.netescholarship.org Expanding the library of such ligands and applying them to a broader range of transformations (e.g., C-C, C-N, and C-O bond formation) is a key objective.

Beyond their role as ligands, chiral silanols like (1S)-methyl-1-naphthalenylphenylsilanol are valuable synthons for creating other silicon-stereogenic compounds. nih.gov Their stereospecific transformation into chiral siloxanes, siloxides, and other functionalized organosilanes opens up new avenues in materials science and medicinal chemistry. researchgate.netnih.gov Future work will aim to develop a broader portfolio of stereospecific reactions starting from chiral silanols, enabling the synthesis of complex molecules with precisely controlled three-dimensional structures.

Development of Novel Characterization and Mechanistic Elucidation Methodologies

A deeper understanding of the structure, bonding, and reactivity of chiral silanols is essential for their rational design and application. This requires the development and application of advanced characterization techniques and mechanistic investigation tools. While standard techniques like NMR and X-ray crystallography are invaluable, they are often insufficient to capture the subtle interactions and transient intermediates that govern stereoselectivity. escholarship.org

One emerging area is the use of hyperpolarized 29Si Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Given the low natural abundance and sensitivity of the 29Si nucleus, this technique offers signal enhancements of several orders of magnitude, enabling the detection and quantification of reactive intermediates and the monitoring of rapid reaction kinetics in real-time. nih.gov

Isotope labeling studies, particularly with 18O, have proven to be a powerful tool for uncovering hidden reaction pathways. nih.gov For instance, such studies have revealed unexpected water-exchange reactions that proceed with retention of configuration at the silicon center, providing crucial insights into the configurational stability of these compounds. nih.gov Combining these experimental techniques with high-level computational methods, such as Density Functional Theory (DFT), will be critical for building accurate models of reaction mechanisms. researchgate.netescholarship.org These models can elucidate the roles of non-covalent interactions, such as hydrogen bonding and π-π stacking, in controlling enantioselectivity. nih.govescholarship.org

| Technique | Application in Chiral Silanol Research | Future Outlook |

| Hyperpolarized 29Si NMR | Real-time monitoring of reactions and characterization of low-concentration intermediates. nih.gov | Broader application to a range of catalytic cycles involving silanols to map reaction networks. |

| Isotope Labeling (e.g., 18O) | Probing reaction mechanisms, such as oxygen exchange, and assessing configurational stability. nih.gov | Combination with stereochemical probes to mechanistically dissect more complex transformations. |

| Computational Chemistry (DFT) | Modeling transition states, calculating energy barriers, and identifying key stabilizing interactions. escholarship.orgchemrxiv.org | Increased predictive power for designing new catalysts and optimizing reaction conditions. |

| Advanced Crystallography | Determining the solid-state structure of catalyst-substrate complexes and intermediates. acs.orgnih.gov | Capturing transient species through advanced crystallization techniques. |

Addressing Enduring Challenges in Stereochemical Control and Reactivity of Chiral Silanols

Despite significant progress, several fundamental challenges in the chemistry of chiral silanols remain. The construction of silicon-stereogenic centers is still considered underdeveloped compared to their carbon analogues. researchgate.netnih.gov Achieving high levels of stereochemical control, particularly for sterically demanding or electronically diverse substrates, remains a significant hurdle. acs.org

One of the most persistent challenges is controlling the reactivity of the silanol group itself. Silanols are prone to self-condensation to form siloxanes, a reaction that can compete with desired transformations and lead to catalyst deactivation or product degradation. nih.gov While some chiral silanols have shown remarkable stability, developing general strategies to prevent unwanted condensation under various reaction conditions is a priority. This may involve the design of sterically bulky silanols or the use of specific additives or solvent systems.

Furthermore, the unique stereoelectronic properties of silicon can lead to unexpected reactivity and selectivity compared to analogous carbon-based systems. researchgate.net This "carbon-silicon-switch" can be exploited for novel reactivity but also presents a challenge in predicting reaction outcomes. researchgate.net A systematic investigation into how the substituents on the silicon atom influence reactivity, stability, and stereodirecting ability is needed to build a robust predictive framework for this fascinating class of molecules.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.